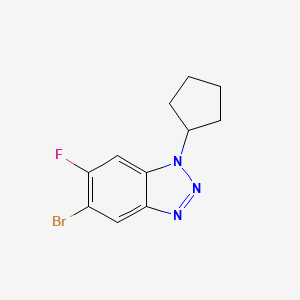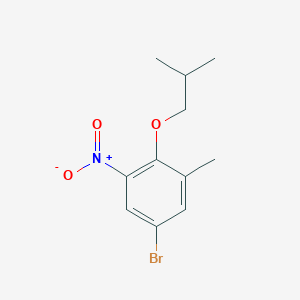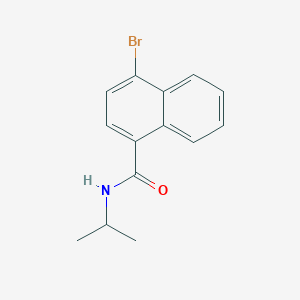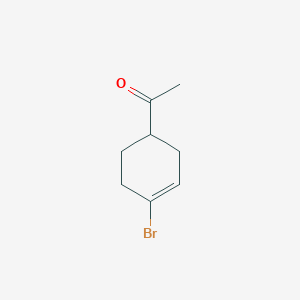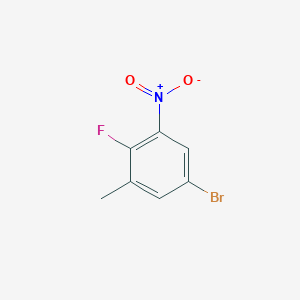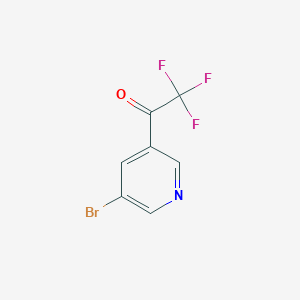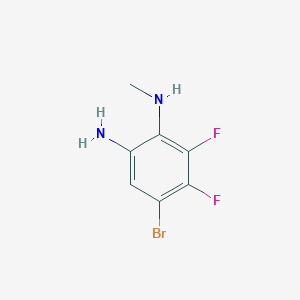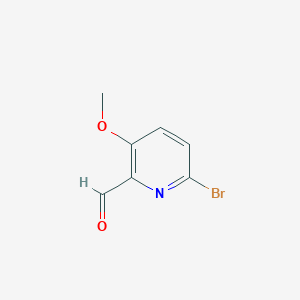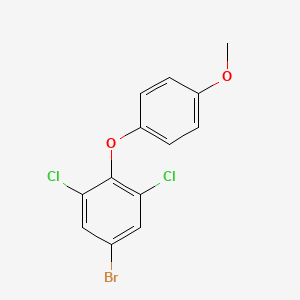
5-Bromo-2-(trifluorométhyl)isonicotinaldéhyde
Vue d'ensemble
Description
5-Bromo-2-(trifluoromethyl)isonicotinaldehyde: is a chemical compound with the molecular formula C7H3BrF3NO . It is characterized by the presence of a bromine atom, a trifluoromethyl group, and an isonicotinaldehyde moiety. This compound is used in various chemical reactions and has applications in scientific research and industrial processes.
Applications De Recherche Scientifique
Chemistry: : 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is used as a building block in the synthesis of various heterocyclic compounds and pharmaceuticals .
Biology: : It is used in the development of bioactive molecules and as a precursor in the synthesis of compounds with potential biological activity .
Medicine: : The compound is explored for its potential use in drug discovery and development, particularly in the synthesis of molecules with anti-inflammatory, antimicrobial, or anticancer properties .
Industry: : It is used in the production of agrochemicals, dyes, and other specialty chemicals .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions:
Bromination of 2-(trifluoromethyl)isonicotinaldehyde: The synthesis of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde typically involves the bromination of 2-(trifluoromethyl)isonicotinaldehyde.
Reaction Conditions: The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination.
Industrial Production Methods: The industrial production of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction conditions are optimized for large-scale production. The purification process may involve crystallization or distillation techniques to achieve high purity .
Analyse Des Réactions Chimiques
Types of Reactions:
Substitution Reactions: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde can undergo nucleophilic substitution reactions where the bromine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation Reactions: The aldehyde group in 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde can be oxidized to form the corresponding carboxylic acid using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction Reactions: The aldehyde group can also be reduced to the corresponding alcohol using reducing agents such as sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide, sodium methoxide, or primary amines in solvents like ethanol or dimethylformamide (DMF) at room temperature or slightly elevated temperatures.
Oxidation: Potassium permanganate in aqueous or acidic medium at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride in methanol or ethanol at room temperature.
Major Products Formed:
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 5-Bromo-2-(trifluoromethyl)isonicotinic acid.
Reduction: 5-Bromo-2-(trifluoromethyl)isonicotinalcohol.
Mécanisme D'action
The mechanism of action of 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde depends on its specific application. In chemical reactions, it acts as an electrophile due to the presence of the bromine atom and the aldehyde group, which can undergo nucleophilic attack . In biological systems, its mechanism of action would depend on the specific molecular targets and pathways involved, which may include enzyme inhibition or interaction with cellular receptors .
Comparaison Avec Des Composés Similaires
2-(Trifluoromethyl)isonicotinaldehyde: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
5-Chloro-2-(trifluoromethyl)isonicotinaldehyde: Similar structure but with a chlorine atom instead of bromine, which may result in different reactivity and properties.
5-Fluoro-2-(trifluoromethyl)isonicotinaldehyde: Contains a fluorine atom instead of bromine, affecting its chemical behavior and reactivity.
Uniqueness: 5-Bromo-2-(trifluoromethyl)isonicotinaldehyde is unique due to the presence of both the bromine atom and the trifluoromethyl group, which impart distinct reactivity and properties. The bromine atom makes it highly reactive in nucleophilic substitution reactions, while the trifluoromethyl group enhances its stability and lipophilicity .
Propriétés
IUPAC Name |
5-bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H3BrF3NO/c8-5-2-12-6(7(9,10)11)1-4(5)3-13/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCBNWMWTBYJFKY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CN=C1C(F)(F)F)Br)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H3BrF3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90745074 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.00 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
944904-60-3 | |
| Record name | 5-Bromo-2-(trifluoromethyl)pyridine-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90745074 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![tert-Butyl 3-bromo-5,6-dihydroimidazo[1,5-a]pyrazine-7(8H)-carboxylate](/img/structure/B1374769.png)
